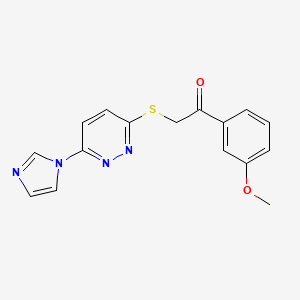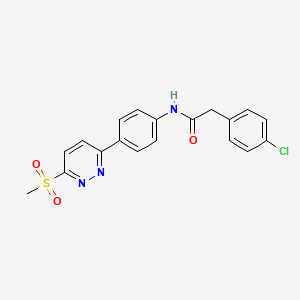
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(3-methoxyphenyl)ethanone is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as GSK-3β inhibitor and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Aplicaciones Científicas De Investigación
Applications in Drug Synthesis and Material Sciences
Antituberculosis Activity : The synthesis of 1,3,4-thiadiazoles, imidazopyridines, and other related compounds using similar starting materials demonstrates potential applications in the development of new drugs with antituberculosis activity. These compounds have been studied for their efficacy against tuberculosis based on molecular docking studies, highlighting their significance in medicinal chemistry and drug design (Mahmoud M. Abdelall, 2014).
Optical Properties for Material Sciences : A series of derivatives synthesized from phenyl(pyridin-2-yl)methanone demonstrated remarkable optical properties, including absorption and fluorescence spectra with large Stokes' shifts. These findings suggest applications in developing luminescent materials for various technological uses, such as in low-cost emitters and transparent materials (G. Volpi et al., 2017).
Design of Pharmacophores : The reaction of 5-amino-1H-imidazoles with 3-methoxalylchromone leading to the formation of imidazo(4,5-b)pyridines or 1-desazapurines, which are considered potent pharmacophores, underscores their utility in drug design. This work illustrates the chemical versatility of these compounds in synthesizing novel entities that could serve as key intermediates in medicinal chemistry (Dmytro Ostrovskyi et al., 2011).
Antiviral and Anticancer Activity : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide bearing various moieties have been synthesized, with some showing promising antioxidant, anticancer activities against glioblastoma and triple-negative breast cancer cell lines. This research points to the potential of these compounds in developing new therapeutic agents (I. Tumosienė et al., 2020).
Development of Antiulcer Agents : Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents, showcasing the role of chemical modifications in enhancing the pharmacological profiles of these compounds. While not all compounds displayed significant activity, this research contributes to the ongoing search for safer and more effective antiulcer medications (J. Starrett et al., 1989).
Propiedades
IUPAC Name |
2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-1-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-4-2-3-12(9-13)14(21)10-23-16-6-5-15(18-19-16)20-8-7-17-11-20/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYSXXIZIZXNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915678.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-phenylthiazol-2-yl)thio)acetamide](/img/structure/B2915682.png)


![Butyl 4-({[(4-aminophenyl)thio]acetyl}amino)-benzoate](/img/structure/B2915686.png)

![N-(3,4-dimethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2915689.png)

